
2-bromo-N-(3,4-dichlorophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-bromo-N-(3,4-dichlorophenyl)propanamide” is an organic compound with the molecular formula C9H8BrCl2NO and a molecular weight of 296.98 . It is a derivative of propanamide .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a propanamide backbone with a bromine atom attached to the second carbon and a 3,4-dichlorophenyl group attached via a nitrogen atom . Further structural analysis such as bond lengths, angles, and conformational studies would require more specific studies or computational modeling .Physical And Chemical Properties Analysis
The predicted boiling point of “this compound” is 405.4±45.0 °C and its predicted density is 1.682±0.06 g/cm3 . The pKa value is predicted to be 11.10±0.70 .Applications De Recherche Scientifique
Organic Synthesis and Chemical Reactivity
"2-bromo-N-(3,4-dichlorophenyl)propanamide" serves as a precursor or intermediate in the synthesis of a variety of organic compounds. For example, the bromination of 2,3-diarylcyclopent-2-en-1-ones has been studied, revealing that the bromine atom's introduction varies based on the brominating reagent and solvent nature, indicating a potential application for our compound in creating bromo-substituted organic molecules (Shirinian et al., 2012).
Environmental Chemistry
The photocatalyzed degradation of anilides, including N-(3,4-dichlorophenyl)propanamide, under UV-A and solar light, has been a subject of environmental chemistry research. This process involves ring hydroxylation and cleavage, leading to mineralization to CO2, showcasing its potential degradation pathway in environmental systems (Sturini et al., 1997).
Materials Science
In materials science, "this compound" may be involved in the development of new materials with specialized properties. For instance, the synthesis and analysis of a related compound, 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, have shown its efficacy as a fluorescent ATRP initiator in polymerizations of acrylates, suggesting potential applications in polymer chemistry and materials engineering (Kulai & Mallet-Ladeira, 2016).
Environmental Impact and Biodegradation
Studies on the movement, retention, and degradation of propanil (N-(3,4-dichlorophenyl)propanamide) in environmental systems, such as paddy-riverine wetlands, highlight the compound's behavior in agricultural settings. This research is crucial for understanding its environmental impact and developing strategies to mitigate potential risks (Perera et al., 1999).
Propriétés
IUPAC Name |
2-bromo-N-(3,4-dichlorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrCl2NO/c1-5(10)9(14)13-6-2-3-7(11)8(12)4-6/h2-5H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBPRRZJYAWFHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrCl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


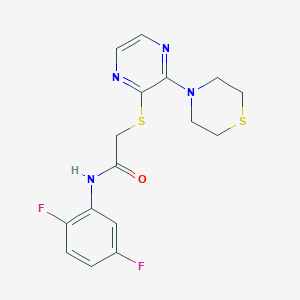
![2-[3-(4-chlorophenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]-N,N-dipropylacetamide](/img/structure/B2748404.png)
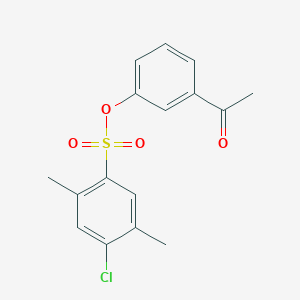
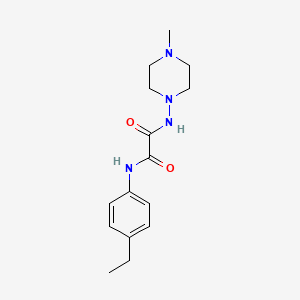
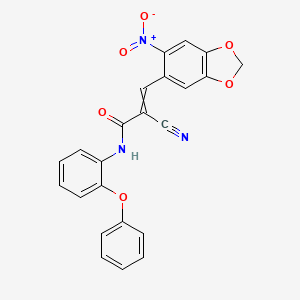

![(E)-2-cyano-3-(2,4-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2748410.png)


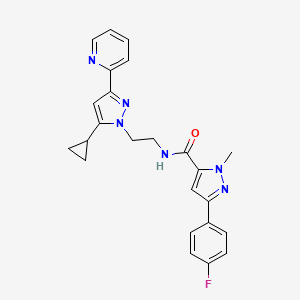
![(E)-4-(Dimethylamino)-N-[4-(2-oxopyridin-1-yl)butyl]but-2-enamide](/img/structure/B2748420.png)

![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2748422.png)